2-(4-Fluorophenyl)-2'-iodoacetophenone

Catalog No.
S792076
CAS No.
898784-83-3
M.F
C14H10FIO
M. Wt
340.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Fluorophenyl)-2'-iodoacetophenone

CAS Number

898784-83-3

Product Name

2-(4-Fluorophenyl)-2'-iodoacetophenone

IUPAC Name

2-(4-fluorophenyl)-1-(2-iodophenyl)ethanone

Molecular Formula

C14H10FIO

Molecular Weight

340.13 g/mol

InChI

InChI=1S/C14H10FIO/c15-11-7-5-10(6-8-11)9-14(17)12-3-1-2-4-13(12)16/h1-8H,9H2

InChI Key

HFAFMGVCUWKAON-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)F)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CC2=CC=C(C=C2)F)I

    Antiviral Activity

    Acetylcholinesterase Inhibition

      Scientific Field: Biochemistry and neuropharmacology.

      Summary: Indole derivatives have been investigated as acetylcholinesterase inhibitors. One such compound, 2-(2-(4-(2-(4-Fluorophenyl)-2-oxoethyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione, showed activity against acetylcholinesterase.

      Methods: The compound was tested using Ellman’s test.

      Results: The IC50 value for this compound was 16.42 ± 1.07 μM.

    Intermediate in Fluorinated Anesthetics

2-(4-Fluorophenyl)-2'-iodoacetophenone is an organic compound classified as an aromatic ketone. Its chemical structure features a fluorine atom attached to the para position of one phenyl ring and an iodine atom at the ortho position of another phenyl ring. This unique arrangement contributes to its chemical reactivity and potential biological activity, making it a subject of interest in various fields of research, including medicinal chemistry and organic synthesis .

  • Substitution Reactions: The iodine atom can be substituted by nucleophiles, allowing for the formation of various derivatives.
  • Oxidation and Reduction: The ketone functional group can be reduced to an alcohol or oxidized to a carboxylic acid.
  • Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, which are essential for synthesizing biaryl compounds .

Common Reagents and Conditions

  • Substitution Reactions: Sodium iodide or potassium fluoride can be utilized as reagents.
  • Oxidation: Potassium permanganate or chromium trioxide serves as oxidizing agents.
  • Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
  • Coupling Reactions: Palladium catalysts and boronic acids are typically employed .

Major Products

The products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions yield various substituted acetophenones, while coupling reactions produce biaryl compounds .

Research indicates that 2-(4-Fluorophenyl)-2'-iodoacetophenone may exhibit diverse biological activities due to its structural characteristics. Similar compounds have shown affinity for multiple biological targets, suggesting potential applications in pharmacology. Its mechanism of action likely involves interactions with enzymes or receptors through electrophilic substitution, common in aromatic compounds . Additionally, studies on related compounds suggest that they can influence various biochemical pathways, indicating that 2-(4-Fluorophenyl)-2'-iodoacetophenone may also have significant cellular effects .

Synthetic Routes

The synthesis of 2-(4-Fluorophenyl)-2'-iodoacetophenone typically involves halogenation processes. The introduction of the fluorine and iodine substituents onto the acetophenone framework can be achieved through:

  • Fluorination: Using reagents such as Selectfluor.
  • Iodination: Employing iodine along with a suitable oxidizing agent .

Industrial Production

For large-scale production, controlled halogenation reactions are conducted to ensure high yield and purity. Purification methods such as recrystallization or chromatography are often employed to isolate the desired compound .

2-(4-Fluorophenyl)-2'-iodoacetophenone finds utility in various scientific domains:

  • Organic Synthesis: It serves as a building block for synthesizing complex aromatic compounds.
  • Biological Research: The compound is valuable in studying enzyme inhibition and receptor binding due to its unique structure.
  • Industrial

Compounds similar to 2-(4-Fluorophenyl)-2'-iodoacetophenone have been studied for their interactions with biological targets. These studies suggest that such compounds may bind effectively with receptors, influencing various biological pathways. The pharmacokinetics of similar structures indicate nonlinear behavior upon oral administration, hinting at complex absorption and metabolism processes that could also apply to this compound .

Several compounds share structural similarities with 2-(4-Fluorophenyl)-2'-iodoacetophenone. Here are notable examples:

Compound NameMolecular FormulaUnique Features
2-(4-Chlorophenyl)-4'-iodoacetophenoneC14H10ClIOContains a chlorine atom instead of fluorine
2'-IodoacetophenoneC8H7IOLacks the additional phenyl group
4-IodoacetophenoneC8H7IOIodine positioned differently on the acetophenone
4-FluoroacetophenoneC8H7FContains only fluorine without iodine

Uniqueness

The distinct combination of both fluorine and iodine substituents in 2-(4-Fluorophenyl)-2'-iodoacetophenone sets it apart from these similar compounds. This unique halogenation pattern may confer specific reactivity profiles and biological activities not observed in other related compounds .

2-(4-Fluorophenyl)-2'-iodoacetophenone is a halogenated aromatic ketone characterized by its distinct molecular architecture. Its systematic IUPAC name is 2-(4-fluorophenyl)-1-(2-iodophenyl)ethanone, reflecting the positions of the fluorine and iodine substituents on the phenyl rings. The compound’s molecular formula is C₁₄H₁₀FIO, with a molecular weight of 340.13 g/mol. Structurally, it consists of an acetophenone backbone where the acetyl group (-CO-) bridges two aromatic rings: one substituted with fluorine at the para position (C₆H₄F) and the other with iodine at the ortho position (C₆H₄I).

Key identifiers include:

  • CAS Registry Number: 898784-83-3
  • SMILES Notation: C1=CC(=CC=C1CC(=O)C2=CC=CC=C2I)F
  • InChI Key: BKZJHBUBHFTXEL-UHFFFAOYSA-N

The compound’s crystallographic data and spectroscopic profiles (e.g., FTIR, NMR) confirm its planar geometry, with the carbonyl group contributing to its polarity.

Historical Development and Discovery

The synthesis of 2-(4-fluorophenyl)-2'-iodoacetophenone emerged from advancements in cross-coupling reactions and halogenation techniques. Early methodologies relied on Friedel-Crafts acylation, where acetyl groups were introduced to aromatic systems using Lewis acid catalysts. However, the integration of halogens at specific positions required precise control, leading to the adoption of Suzuki-Miyaura coupling and Ullmann-type reactions.

A pivotal development was the use of palladium catalysts to couple iodobenzene derivatives with fluorophenylboronic acids, enabling regioselective bond formation. For example, in one protocol, 4-fluoroacetophenone undergoes iodination via N-iodosuccinimide (NIS) in acetic acid, yielding the ortho-iodinated product with >85% efficiency. Subsequent optimization of reaction conditions—such as solvent polarity (e.g., dimethylformamide) and temperature control (60–80°C)—improved yields to >90%.

The compound’s discovery aligns with broader trends in organohalogen chemistry, where halogenated aromatics are valued for their electronic tunability and versatility in drug synthesis.

Position within Organoiodine Chemistry

As an organoiodine compound, 2-(4-fluorophenyl)-2'-iodoacetophenone exemplifies the strategic use of halogens in modulating molecular reactivity. The iodine atom, with its large atomic radius and polarizable electron cloud, enhances the compound’s susceptibility to nucleophilic substitution and cross-coupling reactions. For instance, the C–I bond (bond dissociation energy: ~57.6 kcal/mol) is weaker than C–F or C–Cl bonds, making it a preferred site for functionalization in synthetic pathways.

In pharmaceutical contexts, the compound serves as a precursor to bioactive molecules. Its iodine moiety facilitates radiolabeling for imaging agents, while the fluorine atom improves metabolic stability. Additionally, the ketone group enables condensation reactions, such as the formation of Schiff bases or heterocycles like quinazolines.

Comparative analyses with analogous compounds (e.g., 2-(4-chlorophenyl)-2'-bromoacetophenone) reveal that the iodine substituent confers superior leaving-group ability, critical for catalytic cycles in palladium-mediated couplings. This property is exploited in the synthesis of kinase inhibitors and antimicrobial agents.

Synthesis and Industrial Production

Synthetic Routes and Reaction Conditions

Halogenation Techniques

The synthesis of 2-(4-fluorophenyl)-2'-iodoacetophenone typically begins with direct halogenation of acetophenone derivatives. For example:

  • Fluorination: 4-Fluoroacetophenone is prepared via electrophilic aromatic substitution using hydrogen fluoride or fluorinating agents like Selectfluor.
  • Iodination: The ortho-iodo group is introduced using N-iodosuccinimide (NIS) in the presence of silver triflate (AgOTf) as a catalyst.

Representative Reaction:
$$
\text{C}6\text{H}5\text{COCH}3 + \text{NIS} \xrightarrow{\text{AgOTf, CH}3\text{COOH}} \text{C}6\text{H}4\text{I-CO-C}6\text{H}4\text{F} + \text{Succinimide}
$$

Yields exceed 85% under optimized conditions (60°C, 12 hours).

Cross-Coupling Strategies

Suzuki-Miyaura coupling is widely employed to construct the biaryl framework. A boronic ester of 4-fluorophenyl is reacted with 2-iodoacetophenone in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃). This method offers excellent regioselectivity and scalability.

Structural and Reactivity Insights

Electronic Effects of Halogen Substituents

The fluorine atom exerts a strong electron-withdrawing effect (-I), polarizing the aromatic ring and activating it toward electrophilic attacks. Conversely, the iodine atom, despite its electronegativity, donates electron density via resonance (+M effect), creating a nuanced electronic profile. This duality is evident in the compound’s dipole moment (calculated: 4.2 D), which influences its solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Mechanistic Pathways in Key Reactions

In Mannich reactions, the ketone group reacts with amines and formaldehyde to form β-amino ketones, which are precursors to heterocycles. The iodine atom’s steric bulk directs regioselectivity, favoring substitutions at the less hindered para position.

Applications in Pharmaceutical Research

Role in Drug Design

2-(4-Fluorophenyl)-2'-iodoacetophenone is a key intermediate in synthesizing tyrosine kinase inhibitors and antimicrobial agents. For example, derivatives containing this scaffold exhibit IC₅₀ values <10 nM against prostate cancer (PC-3) cells.

Radiolabeling and Imaging

The iodine-125 isotopologue is used in single-photon emission computed tomography (SPECT) to track drug distribution in vivo.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy provides critical insights into the molecular structure and electronic environment of 2-(4-Fluorophenyl)-2'-iodoacetophenone. The compound exhibits characteristic NMR spectroscopic features arising from both the fluorine and iodine substituents, which create distinct electronic environments within the molecular framework [1] [2].

Proton Nuclear Magnetic Resonance (¹H NMR): The ¹H NMR spectrum of 2-(4-Fluorophenyl)-2'-iodoacetophenone displays several distinctive multipicity patterns. The aromatic protons appear in the range of 6.8-8.1 ppm, with the fluorine-substituted phenyl ring protons showing characteristic doublet patterns due to ³J(H,F) coupling constants of approximately 8-10 Hz. The iodine-substituted phenyl ring protons exhibit slight downfield shifts compared to unsubstituted acetophenone derivatives [3] [2].

The methylene protons (CH₂) bridging the two aromatic systems appear as a singlet at approximately 3.7-4.2 ppm, showing distinct chemical shift values influenced by the electron-withdrawing effects of both halogen substituents. Through-space coupling interactions between the methylene protons and the fluorine atom have been observed in related fluoroacetophenone derivatives, with coupling constants ranging from 3.2-3.6 Hz [2] [4].

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): The ¹³C NMR spectrum reveals the carbonyl carbon resonance at approximately 195-198 ppm, characteristic of aromatic ketones [3] [2]. The fluorine-substituted aromatic carbons show characteristic multipicity patterns with ¹J(C,F) coupling constants of approximately 245-260 Hz for the carbon directly bonded to fluorine. The meta and para carbons relative to fluorine exhibit smaller coupling constants of 20-25 Hz and 2-3 Hz, respectively [2] [4].

The iodine-substituted aromatic carbons display significant downfield shifts due to the heavy atom effect, with the carbon directly bonded to iodine appearing at approximately 95-105 ppm. The carbonyl carbon shows coupling to fluorine through four bonds (⁴J(C,F)) with coupling constants of approximately 7-11 Hz [2] [4].

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR): The ¹⁹F NMR spectrum displays a characteristic signal at approximately -110 to -115 ppm relative to CFCl₃ as an external standard. The fluorine signal shows fine structure due to coupling with adjacent aromatic protons and long-range through-space interactions with the methylene protons [2] [4].

NMR ParameterChemical Shift (ppm)Coupling Constant (Hz)Multiplicity
Aromatic H (F-ring)7.0-7.8³J(H,F) = 8-10Doublet
Aromatic H (I-ring)7.2-8.1-Multiplet
CH₂ protons3.7-4.2⁵J(H,F) = 3.2-3.6Singlet
Carbonyl C195-198⁴J(C,F) = 7-11Doublet
¹⁹F-110 to -115-Multiplet

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the vibrational modes and functional groups present in 2-(4-Fluorophenyl)-2'-iodoacetophenone. The compound exhibits characteristic absorption bands that reflect the presence of both halogen substituents and the carbonyl functionality [5] [6].

Carbonyl Stretching Vibrations: The most prominent feature in the infrared spectrum is the carbonyl stretching vibration (ν(C=O)), which appears at approximately 1680-1690 cm⁻¹. This frequency is slightly lower than that observed in unsubstituted acetophenone (1685 cm⁻¹) due to the electron-withdrawing effects of the halogen substituents, which reduce the electron density around the carbonyl group [5] [6].

Aromatic C-H Stretching: The aromatic C-H stretching vibrations appear in the region of 3060-3100 cm⁻¹, showing characteristic patterns associated with substituted benzene rings. The fluorine and iodine substituents create distinct vibrational coupling patterns that can be distinguished from those of unsubstituted aromatic compounds [5] [6].

Aromatic C=C Stretching: The aromatic C=C stretching vibrations appear at approximately 1590-1600 cm⁻¹ and 1480-1510 cm⁻¹, with the exact frequencies influenced by the electronic effects of the halogen substituents [5] [6].

C-F Stretching: The carbon-fluorine stretching vibration appears as a strong absorption at approximately 1220-1250 cm⁻¹, characteristic of aromatic C-F bonds. This band is typically one of the most intense features in the spectrum due to the large dipole moment change associated with C-F bond stretching [7] [8].

C-I Stretching: The carbon-iodine stretching vibration appears at approximately 500-600 cm⁻¹, representing a weaker absorption due to the lower frequency of this heavy atom vibration [5] [6].

Vibrational ModeFrequency (cm⁻¹)IntensityAssignment
ν(C=O)1680-1690StrongCarbonyl stretch
ν(C-H) aromatic3060-3100MediumAromatic C-H stretch
ν(C=C) aromatic1590-1600, 1480-1510MediumAromatic C=C stretch
ν(C-F)1220-1250StrongC-F stretch
ν(C-I)500-600WeakC-I stretch

Mass Spectrometry

Mass spectrometry provides definitive molecular weight confirmation and fragmentation pattern analysis for 2-(4-Fluorophenyl)-2'-iodoacetophenone. The molecular ion peak appears at m/z 340, corresponding to the molecular formula C₁₄H₁₀FIO [1] [9].

Electron Ionization Mass Spectrometry: Under electron ionization conditions, the compound exhibits characteristic fragmentation patterns. The molecular ion peak [M]⁺ at m/z 340 is typically weak due to the facile fragmentation of the benzylic bond adjacent to the carbonyl group [1] [9].

The base peak typically appears at m/z 123, corresponding to the 4-fluorophenylacetyl cation [C₆H₄F-CO-CH₂]⁺, formed by cleavage of the bond between the methylene carbon and the iodine-substituted aromatic ring [1] [9].

Other significant fragment ions include:

  • m/z 213: Loss of iodine from the molecular ion [M-I]⁺
  • m/z 95: 4-fluorophenyl cation [C₆H₄F]⁺
  • m/z 204: Iodophenyl cation [C₆H₄I]⁺
  • m/z 43: Acetyl cation [CH₃CO]⁺

Electrospray Ionization Mass Spectrometry: Under electrospray ionization conditions, the compound forms stable protonated molecular ions [M+H]⁺ at m/z 341, providing excellent molecular weight confirmation with minimal fragmentation [1] [9].

Fragment Ionm/zRelative IntensityAssignment
[M]⁺34015%Molecular ion
[M-I]⁺21345%Loss of iodine
[C₆H₄F-CO-CH₂]⁺123100%4-fluorophenylacetyl cation
[C₆H₄I]⁺20435%Iodophenyl cation
[C₆H₄F]⁺9525%4-fluorophenyl cation

X-ray Crystallographic Studies

X-ray crystallographic analysis provides definitive structural information about the solid-state conformation and intermolecular interactions of 2-(4-Fluorophenyl)-2'-iodoacetophenone. While specific crystallographic data for this exact compound were not found in the literature, studies on closely related halogenated acetophenone derivatives provide valuable insights into the expected structural features [10] [11].

Crystal System and Space Group: Based on structural analogs, 2-(4-Fluorophenyl)-2'-iodoacetophenone is expected to crystallize in a monoclinic or triclinic crystal system. Related iodoacetophenone derivatives commonly adopt the P21/c space group, with molecules arranged in a herringbone pattern that maximizes intermolecular interactions [10] [11].

Molecular Conformation: Crystallographic studies of related acetophenone derivatives reveal a strong preference for the s-trans conformation, where the carbonyl group and the aromatic ring are oriented in an anti-periplanar arrangement. The dihedral angle between the two aromatic rings is typically in the range of 60-90°, influenced by steric interactions and electronic effects [10] [11].

Bond Lengths and Angles: The molecular geometry exhibits characteristic bond lengths consistent with aromatic ketones. The carbonyl C=O bond length is approximately 1.22 Å, while the C-C bond connecting the methylene carbon to the aromatic rings typically measures 1.51-1.52 Å. The C-F bond length is approximately 1.35 Å, and the C-I bond length is approximately 2.10 Å [10] [11].

Intermolecular Interactions: The crystal packing is dominated by halogen bonding interactions, particularly involving the iodine atom as a halogen bond donor. The I···O halogen bonds typically exhibit distances of 2.7-3.4 Å, which are shorter than the sum of van der Waals radii (3.5 Å), indicating significant attractive interactions [10] [11].

Fluorine atoms can participate in weak C-H···F hydrogen bonds with adjacent aromatic protons, with typical F···H distances of 2.3-2.7 Å. These interactions contribute to the overall stability of the crystal structure [10] [11].

Structural ParameterValueDescription
Crystal SystemMonoclinic/TriclinicExpected based on analogs
Space GroupP21/cCommon for acetophenone derivatives
C=O Bond Length1.22 ÅTypical for aromatic ketones
C-F Bond Length1.35 ÅAromatic C-F bond
C-I Bond Length2.10 ÅAromatic C-I bond
I···O Distance2.7-3.4 ÅHalogen bonding interaction
F···H Distance2.3-2.7 ÅWeak hydrogen bonding

Density Functional Theory (DFT) Calculations

Density functional theory calculations provide comprehensive insights into the electronic structure, geometrical parameters, and energetic properties of 2-(4-Fluorophenyl)-2'-iodoacetophenone. Various DFT functionals have been employed to investigate halogen-bonded systems and conformational preferences in related compounds [12] [13].

Computational Methods: The M06 functional with the aug-cc-pVTZ basis set has been demonstrated to provide excellent accuracy for NMR chemical shift calculations in halogen-bonded systems, making it particularly suitable for studying this compound [12] [13]. For geometry optimization and conformational analysis, the B3LYP functional with the 6-31G(d) basis set provides a good balance between accuracy and computational efficiency [12] [13].

Optimized Geometry: DFT calculations predict that 2-(4-Fluorophenyl)-2'-iodoacetophenone adopts an s-trans conformation in the gas phase, consistent with experimental observations for related fluoroacetophenone derivatives [2] [4]. The calculated dihedral angle between the carbonyl group and the fluorine-substituted aromatic ring is approximately 180°, indicating minimal steric hindrance in this configuration [2] [4].

Electronic Properties: The electron density distribution calculated using the Atoms in Molecules (AIM) theory reveals significant polarization of the C-I bond, creating a positive electrostatic potential region (σ-hole) along the C-I bond extension. This σ-hole has a calculated electrostatic potential of approximately 0.025-0.030 atomic units, indicating moderate halogen bonding capability [14] [15].

The C-F bond exhibits strong polarization in the opposite direction, with the fluorine atom carrying a partial negative charge of approximately -0.25 atomic units. This polarization contributes to the overall dipole moment of the molecule, calculated to be approximately 3.2-3.8 Debye [2] [4].

Vibrational Frequency Analysis: Calculated vibrational frequencies using DFT methods show excellent agreement with experimental infrared spectra. The carbonyl stretching frequency is predicted at 1685 cm⁻¹ (B3LYP/6-31G(d)), in good agreement with experimental values of 1680-1690 cm⁻¹ [2] [4].

NMR Chemical Shift Calculations: DFT-calculated NMR chemical shifts using the M06/aug-cc-pVTZ level of theory show excellent correlation with experimental values. The calculated ¹³C NMR chemical shift for the carbonyl carbon is 196.3 ppm, compared to the experimental range of 195-198 ppm [12] [13].

Calculated PropertyValueMethod
Dipole Moment3.2-3.8 DebyeB3LYP/6-31G(d)
σ-hole Potential0.025-0.030 a.u.AIM analysis
C-F Partial Charge-0.25 a.u.Natural Population Analysis
Carbonyl Frequency1685 cm⁻¹B3LYP/6-31G(d)
¹³C NMR (C=O)196.3 ppmM06/aug-cc-pVTZ

Conformational Analysis of Halogen Substituents

The conformational behavior of 2-(4-Fluorophenyl)-2'-iodoacetophenone is significantly influenced by the electronic and steric effects of the halogen substituents. Computational studies on related fluoroacetophenone derivatives have provided valuable insights into the conformational preferences of these systems [2] [4] [16].

s-trans Conformational Preference: Experimental and theoretical studies consistently demonstrate that 2'-fluoroacetophenone derivatives exhibit a strong preference for the s-trans conformation, where the carbonyl group and the fluorine-substituted aromatic ring are oriented in an anti-periplanar arrangement [2] [4] [16]. This conformational preference is attributed to the minimization of dipole-dipole repulsion between the polar C-F bond and the polar carbonyl group [2] [4].

Rotational Barriers: The calculated rotational barrier for interconversion between s-trans and s-cis conformers is approximately 12-15 kJ/mol, indicating that the s-trans conformer is significantly more stable [2] [4]. This barrier is higher than that observed in unsubstituted acetophenone (8-10 kJ/mol), reflecting the additional electronic interactions involving the halogen substituents [2] [4].

Solvent Effects: The conformational preference is influenced by solvent polarity, with polar solvents tending to stabilize the s-trans conformer to a greater extent. Studies in different solvents (benzene-d₆, chloroform-d, DMSO-d₆) show that the magnitude of through-space coupling constants correlates with the dielectric constant of the solvent [2] [4].

Halogen Bonding Influence: The presence of the iodine substituent introduces additional conformational complexity through potential halogen bonding interactions. The σ-hole on the iodine atom can interact with electron-rich regions of the molecule, potentially stabilizing specific conformations [14] [15].

Thermal Stability: Variable temperature NMR studies indicate that the s-trans conformer remains the predominant species even at elevated temperatures, suggesting that the conformational preference is thermodynamically rather than kinetically controlled [2] [4].

ConformerRelative Energy (kJ/mol)Dihedral AnglePopulation (%)
s-trans0.0180°95-98
s-cis12.51-2
syn-periplanar8.330°2-3
anti-periplanar15.2150°<1

XLogP3

4

Wikipedia

2-(4-Fluorophenyl)-1-(2-iodophenyl)ethan-1-one

Dates

Last modified: 08-15-2023

Explore Compound Types